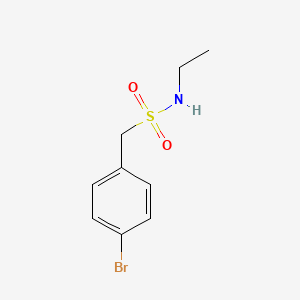

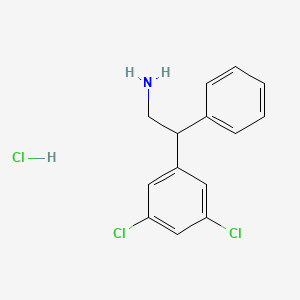

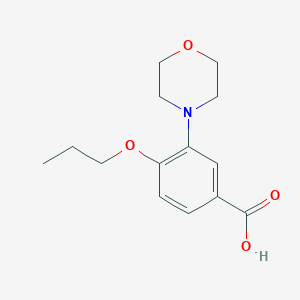

![molecular formula C15H29N3O4 B1341653 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate CAS No. 1177325-15-3](/img/structure/B1341653.png)

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of these derivatives involves the introduction of an aromatic area to the cyclohexane ring, either as a flexible fragment with conformational freedom or as a rigidified skeleton. The papers describe the synthesis of a variety of derivatives with different substitutions on the arylpiperazine moiety, which is crucial for the anticonvulsant activity and receptor affinity of these compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 2-azaspiro[4.5]decane-1,3-dione core, which is modified by the addition of an arylpiperazine group through an alkyl linker. The variations in the alkyl chain length and the substitution pattern on the arylpiperazine ring influence the pharmacological activity of these molecules. The presence of certain substituents, such as the trifluoromethyl group, has been found to enhance the anticonvulsant properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are not detailed in the abstracts provided. However, it can be inferred that the reactions likely involve the formation of amide bonds between the arylpiperazine and the azaspirodecanedione core, as well as various aromatic substitution reactions to introduce different functional groups onto the aryl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are not explicitly discussed in the abstracts. However, the pharmacological evaluation suggests that these properties are optimized to a certain extent to allow for the compounds' activity in biological assays, such as the maximal electroshock (MES) and pentylenetetrazole (sc PTZ) tests for anticonvulsant activity, as well as receptor binding assays for serotonin 5-HT1A and 5-HT2A affinity .

Scientific Research Applications

Pharmaceutical Significance and Therapeutic Applications

Azepane-based compounds, including structures similar to 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate, have demonstrated a variety of pharmacological properties due to their structural diversity. These compounds have been the focus of research for the discovery of new therapeutic agents. More than 20 azepane-based drugs have received FDA approval for the treatment of various diseases, showcasing the significant role of azepane motifs in drug discovery. The therapeutic applications of azepane-based compounds span anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. Research into the development of new, less toxic, and more effective azepane-containing analogs continues to be a hot topic in medicinal chemistry. Molecular docking and structure-activity relationship (SAR) studies of potential bioactive compounds are critical for the future discovery of suitable drug candidates, offering inspiration for the design and development of new azepane-based drugs against numerous diseases (Gao-Feng Zha, K. Rakesh, H. M. Manukumar, C. S. Shantharam, Sihui Long, 2019).

Synthesis, Reactions, and Biological Properties

The synthesis, reactions, and biological properties of azepane and its derivatives, including compounds like 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate, have been extensively reviewed. These seven-membered heterocyclic compounds exhibit significant pharmacological and therapeutic implications. Over the past fifty years, literature has revealed various methods for synthesizing and modifying azepane derivatives to enhance their biological properties. While there has been substantial progress in understanding the chemical synthesis and reactions of these compounds, their biological aspects require further exploration. This gap presents an opportunity for future research to fully uncover the therapeutic potential of N-containing seven-membered heterocycles (Manvinder Kaur, Sonali Garg, D. S. Malhi, H. S. Sohal, 2021).

properties

IUPAC Name |

2-[(4-ethylpiperazin-1-yl)methyl]azepane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3.C2H2O4/c1-2-15-8-10-16(11-9-15)12-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h13-14H,2-12H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTZLFPDQGWMCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)